

# Application Notes and Protocols: Preparation of Bisindolylmaleimide I Hydrochloride Stock Solution

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## Compound of Interest

Compound Name: *Bisindolylmaleimide I hydrochloride*

Cat. No.: B1667440

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This document provides detailed protocols and supporting data for the preparation and use of **Bisindolylmaleimide I hydrochloride**, a potent and selective inhibitor of Protein Kinase C (PKC).

## Physicochemical Properties

Bisindolylmaleimide I (also known as GF 109203X, Gö 6850) is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC.[1][2] The hydrochloride form is an enhanced water-soluble version of the parent compound.[2] Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.

Property	Value	Source(s)
Molecular Formula	C <sub>25</sub> H <sub>24</sub> N <sub>4</sub> O <sub>2</sub> • HCl	[3][4]
Molecular Weight	448.94 g/mol	[3][4]
CAS Number	176504-36-2	[2][3][4]
Appearance	Orange-red to deep orange solid	[2]
Purity	≥95% to >99% (HPLC)	[2][3][5]
Solubility	- DMSO: up to 82 mg/mL	[2][6][7]
- DMF: 3 mg/mL	[1]	
- Water: 10 mg/mL	[2]	
- Ethanol: Insoluble to 1 mg/mL	[6]	
Storage (Lyophilized)	Store at -20°C, desiccated, protected from light. Stable for at least 24 months.	[3][4]
Storage (In Solution)	Store in aliquots at -20°C or -80°C. Use within 1-3 months to prevent loss of potency. Avoid repeated freeze-thaw cycles.	[3][4][6][8]

## Experimental Protocols

### 2.1. Materials Required

- **Bisindolylmaleimide I hydrochloride** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

## 2.2. Safety Precautions

- Handle **Bisindolylmaleimide I hydrochloride** in a well-ventilated area.
- DMSO is a potent solvent that can facilitate the absorption of compounds through the skin. Always wear gloves and appropriate PPE.
- Consult the Safety Data Sheet (SDS) for complete handling and safety information.

## 2.3. Protocol for Preparing a 4 mM Stock Solution in DMSO

This protocol provides a specific example for preparing a commonly used concentration. Adjust calculations as needed for different desired concentrations or package sizes.

- Equilibration: Allow the vial of **Bisindolylmaleimide I hydrochloride** powder to equilibrate to room temperature before opening to prevent condensation.
- Calculation: To prepare a 4 mM stock solution from a 500 µg powder supply, the required volume of DMSO must be calculated.
  - Molecular Weight (MW) = 448.94 g/mol
  - Mass (m) = 500 µg = 0.0005 g
  - Desired Concentration (C) = 4 mM = 0.004 mol/L
  - Volume (V) =  $m / (C * MW) = 0.0005 \text{ g} / (0.004 \text{ mol/L} * 448.94 \text{ g/mol}) \approx 0.000278 \text{ L} = 0.28 \text{ mL}$
- Dissolution: Carefully add 0.28 mL (280 µL) of high-purity DMSO to the vial containing 500 µg of the compound.[\[3\]](#)[\[4\]](#)

- Homogenization: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication can be used to aid dissolution if necessary.[\[7\]](#)
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. [\[3\]](#)[\[4\]](#)
- Storage: Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months under these conditions.[\[3\]](#)[\[4\]](#) For longer-term storage (up to 6 months), -80°C is recommended.[\[8\]](#)

## 2.4. Preparation of Working Solutions

To prepare a working solution, the DMSO stock must be diluted in an appropriate aqueous buffer or cell culture medium.

- Example Dilution: To achieve a final working concentration of 4 µM, dilute the 4 mM stock solution 1:1000 in the desired medium (e.g., add 1 µL of stock solution to 999 µL of medium). [\[3\]](#)[\[4\]](#)
- Important Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your assay is typically ≤0.1% to minimize solvent effects.

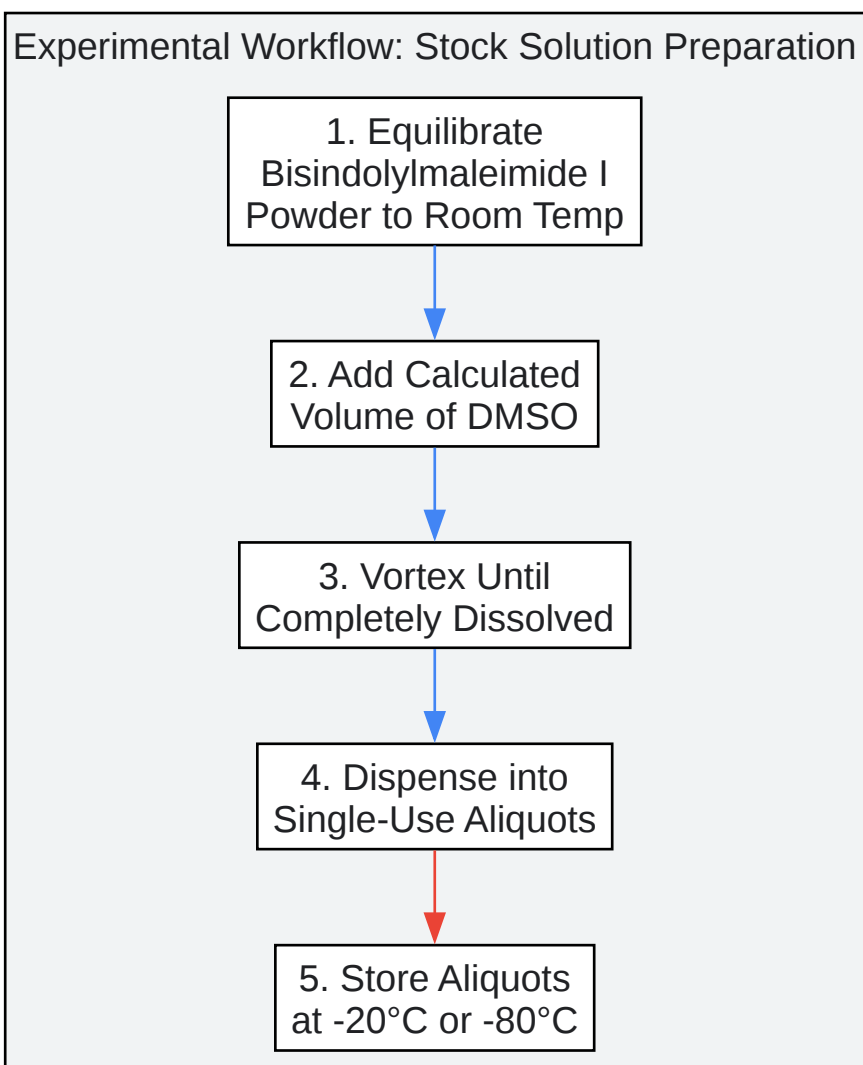
## Quantitative Data Summary

Bisindolylmaleimide I is a highly selective inhibitor for several PKC isozymes.

Target	IC <sub>50</sub> / K <sub>i</sub>	Assay Type	Source(s)
PKC $\alpha$	10-20 nM	In vitro	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
PKC $\beta$ I	17 nM	In vitro	<a href="#">[6]</a> <a href="#">[7]</a>
PKC $\beta$ II	16 nM	In vitro	<a href="#">[6]</a> <a href="#">[7]</a>
PKC $\gamma$	10-20 nM	In vitro	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
PKC $\delta$	100-200 nM	In vitro	<a href="#">[3]</a> <a href="#">[4]</a>
PKC $\epsilon$	100-200 nM	In vitro	<a href="#">[3]</a> <a href="#">[4]</a>
PKC $\zeta$	~6 $\mu$ M	In vitro	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
GSK-3 $\beta$	170-360 nM	In vitro	<a href="#">[1]</a>
PKC (Cellular)	0.2-2 $\mu$ M	In vivo / Cellular Assays	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Recommended Working Concentration	2-4 $\mu$ M	Cellular Assays	<a href="#">[3]</a> <a href="#">[4]</a>

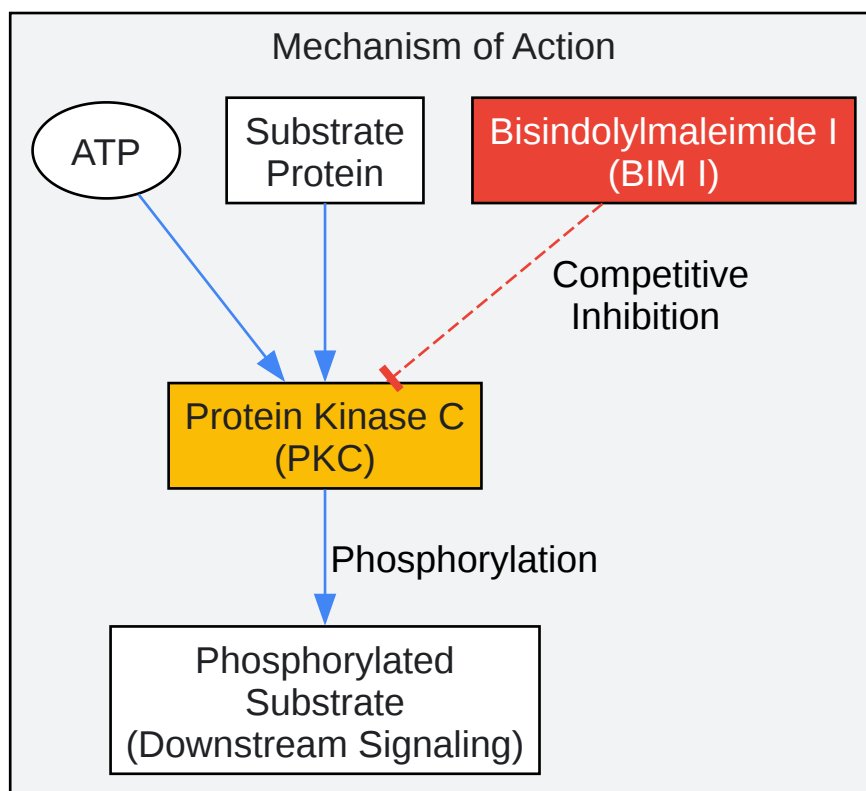
## Visualizations

Diagrams are provided to illustrate key workflows and biological pathways.



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Caption: Workflow for preparing **Bisindolylmaleimide I hydrochloride** stock solution.



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Caption: Inhibition of PKC by Bisindolylmaleimide I at the ATP-binding site.

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